![molecular formula C23H22BrN5O3 B4010908 5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4010908.png)
5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline typically involves multi-step reactions, starting from basic heterocyclic frameworks and incorporating various functional groups through reactions such as nitration, bromination, and coupling reactions. For instance, derivatives of s-triazine incorporating pyrazole, piperidine, and aniline moieties have been synthesized, demonstrating the complexity and versatility of synthesizing nitrogen-containing heterocyclic compounds (Shawish et al., 2021).
Molecular Structure Analysis
Molecular structure investigations, including X-ray crystallography, Hirshfeld, and Density Functional Theory (DFT) calculations, are crucial for understanding the 3D arrangement of atoms within a molecule, which affects its reactivity and properties. Studies on similar compounds have revealed intermolecular interactions, such as hydrogen bonding and π-π interactions, that influence molecular packing and stability (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with bromo, nitro, and aniline groups include substitution reactions, where the bromo group can be replaced by nucleophiles, and reduction reactions, where nitro groups can be reduced to amines. The presence of a piperazine ring suggests possible involvement in cyclization reactions, contributing to the synthesis of complex heterocycles.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be inferred from structural analogs. For example, the synthesis and characterization of related nitrogen-containing heterocycles have shown that these compounds can exhibit varied solubility in organic solvents and form stable crystals suitable for structural analysis (Shawish et al., 2021).
Propiedades
IUPAC Name |
(3-bromophenyl)-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O3/c24-19-5-1-4-18(13-19)23(30)28-11-9-27(10-12-28)20-6-7-22(29(31)32)21(14-20)26-16-17-3-2-8-25-15-17/h1-8,13-15,26H,9-12,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIROTLTUDSFBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



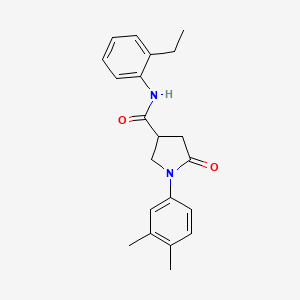
![4-{1-[5-(2-fluoro-6-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-1-methyl-1H-pyrazole](/img/structure/B4010833.png)
![5-chloro-1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4010837.png)
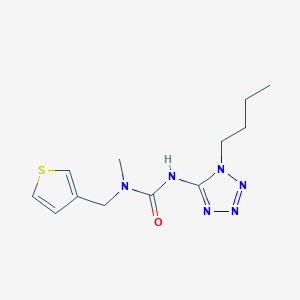
![6-(cyclopentylamino)-N-[(1-isobutyl-3-pyrrolidinyl)methyl]nicotinamide](/img/structure/B4010844.png)
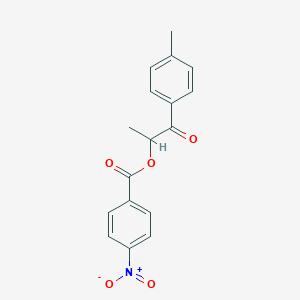
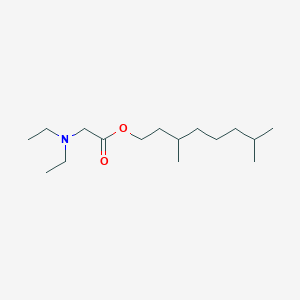
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chlorobenzyl)benzenesulfonamide](/img/structure/B4010861.png)
![4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoic acid](/img/structure/B4010869.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B4010876.png)

![N-(4-bromo-2,3-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4010888.png)
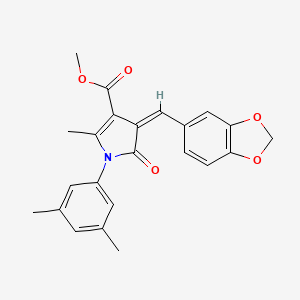
![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010906.png)